

Spectroscopic Analysis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,5-Dimethoxyphenyl)-2-nitropropene

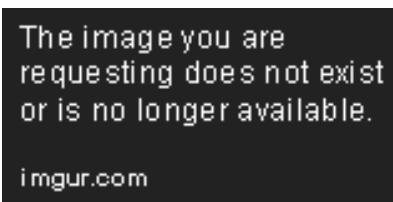
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(2,5-Dimethoxyphenyl)-2-nitropropene**, a compound of interest in organic synthesis and potentially in drug discovery. While a complete set of experimentally obtained spectra for this specific molecule is not readily available in the public domain, this document outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic compounds.

Compound Profile

Property	Value
Chemical Name	1-(2,5-Dimethoxyphenyl)-2-nitropropene
Synonyms	1,4-Dimethoxy-2-(2-nitro-1-propenyl)-benzene
CAS Number	18790-57-3 [1]
Molecular Formula	C ₁₁ H ₁₃ NO ₄ [1]
Molecular Weight	223.23 g/mol [1]
Appearance	Yellow solid (predicted)
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com

Predicted Spectroscopic Data

The following tables summarize the predicted data for the spectroscopic analysis of **1-(2,5-Dimethoxyphenyl)-2-nitropropene**. These predictions are based on established principles of NMR, IR, and MS for organic molecules with similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 8.0 - 7.5	s	1H	Vinylic proton (-CH=)
~ 7.0 - 6.8	m	3H	Aromatic protons (Ar-H)
~ 3.9	s	3H	Methoxy protons (-OCH ₃)
~ 3.8	s	3H	Methoxy protons (-OCH ₃)
~ 2.5	s	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR) Predicted Data

Chemical Shift (δ , ppm)	Carbon Atom Assignment
~ 153	Aromatic C-O
~ 151	Aromatic C-O
~ 145	Vinylic C-NO ₂
~ 135	Vinylic C-Ar
~ 125	Aromatic C-H
~ 118	Aromatic C-H
~ 115	Aromatic C-H
~ 113	Aromatic quaternary C
~ 56	Methoxy C (-OCH ₃)
~ 55	Methoxy C (-OCH ₃)
~ 15	Methyl C (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1640	Medium	C=C alkene stretch
~ 1600, 1500	Medium-Strong	Aromatic C=C stretch
~ 1520	Strong	Asymmetric NO ₂ stretch
~ 1350	Strong	Symmetric NO ₂ stretch
~ 1250	Strong	Aryl-O-C stretch (asymmetric)
~ 1040	Strong	Aryl-O-C stretch (symmetric)

Mass Spectrometry (MS)

m/z Ratio	Ion	Notes
223	[M] ⁺	Molecular ion
208	[M - CH ₃] ⁺	Loss of a methyl radical
177	[M - NO ₂] ⁺	Loss of a nitro radical
162	[M - NO ₂ - CH ₃] ⁺	Subsequent loss of a methyl radical
151	[C ₉ H ₁₁ O ₂] ⁺	Fragmentation of the nitropropene side chain
136	[C ₈ H ₈ O ₂] ⁺	Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of **1-(2,5-Dimethoxyphenyl)-2-nitropropene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **1-(2,5-Dimethoxyphenyl)-2-nitropropene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters.
- Acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **1-(2,5-Dimethoxyphenyl)-2-nitropropene** sample onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the sample spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

Sample Preparation (for GC-MS):

- Prepare a dilute solution of **1-(2,5-Dimethoxyphenyl)-2-nitropropene** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
- If necessary, filter the solution to remove any particulate matter.

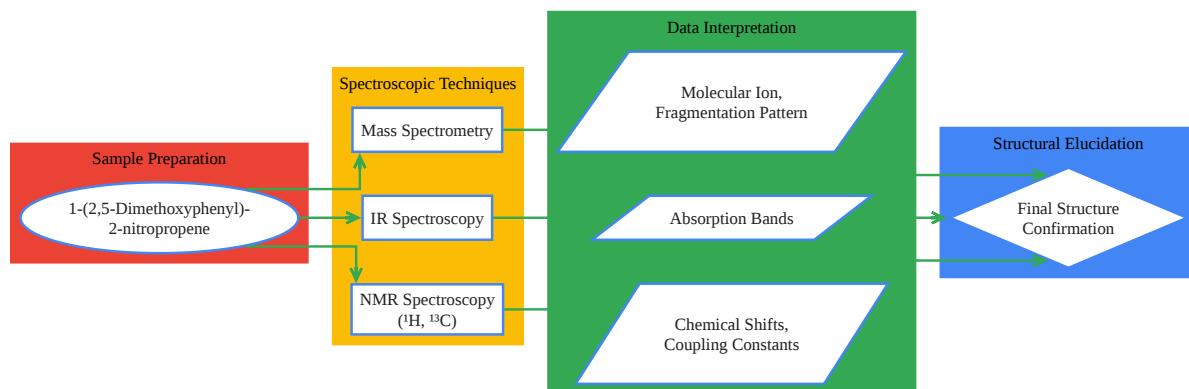
Data Acquisition (Electron Ionization - EI):

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.
- The sample is vaporized in the injection port and separated on the GC column.
- As the compound elutes from the column, it enters the ion source of the mass spectrometer.

- In the ion source, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

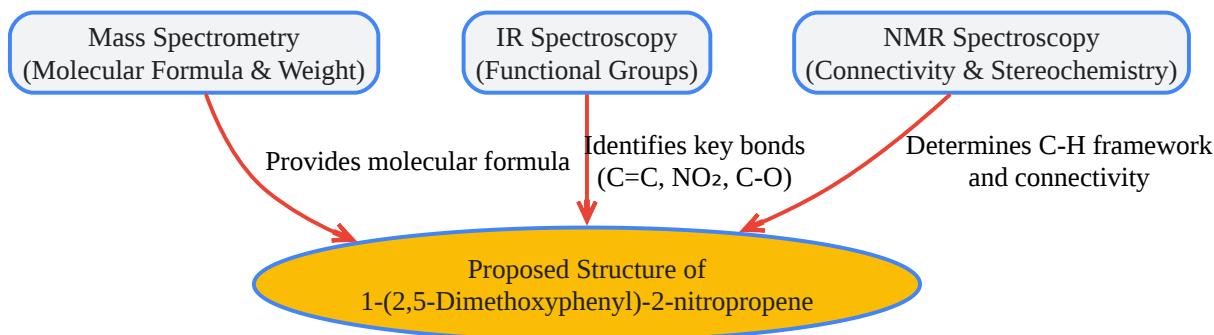
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.



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Caption: Workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical relationship of spectroscopic data in structure elucidation.

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References

- 1. scbt.com [scbt.com]
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